3-(乙酰氧基)-5-碘苯酚-2',3',4'-三-O-乙酰基-β-D-葡萄糖醛酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

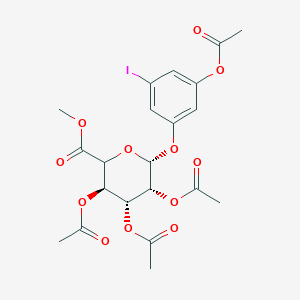

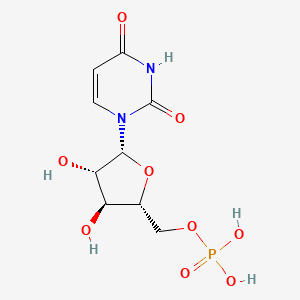

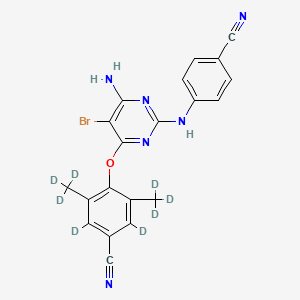

The compound “3-(Acetyloxy)-5-iodophenol-2’,3’,4’-tri-O-acetyl-beta-D-glucuronide Methyl Ester” is a complex organic molecule. It contains an acetoxy group, which is a functional group with the formula −OCOCH3 . The acetoxy group may be used as a protection for an alcohol functionality in a synthetic route . The compound also contains a methyl ester group, which is a mono-alkyl ester of long-chain fatty acids derived from vegetable oils or animal fats .

Synthesis Analysis

Esters, including this compound, can be synthesized through several methods. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester . Another method is the malonic ester synthesis, which involves the reaction of a di-ester of malonic acid with an alkyl halide .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The acetoxy group has the structure −O−C(=O)−CH3 , and the methyl ester group has the structure RCOOCH3, where R is any alkyl group .Chemical Reactions Analysis

Esters, including this compound, undergo various chemical reactions. One such reaction is hydrolysis, which splits the ester with water . This reaction can be catalyzed by either an acid or a base . Esters can also undergo reactions such as esterification and transesterification .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .科学研究应用

合成与表征

改进的化学酶促合成:已经开发出一种改进的化学酶促方法,用于从甲基乙酰衍生物合成 1-β-O-酰基葡萄糖醛酸苷。该方法涉及保护基团的化学选择性酶促去除,证明了酶选择性在合成复杂葡萄糖醛酸苷中的重要性 (Baba & Yoshioka, 2007).

胆汁酸葡萄糖醛酸苷:在肝内胆汁淤积的情况下,从人血浆中分离和鉴定鹅去氧胆酸葡萄糖醛酸苷的研究展示了葡萄糖醛酸苷衍生物在诊断和了解肝脏疾病中的医学相关性 (Back, 1976).

葡萄糖醛酸苷缀合物的合成:反式白藜芦醇的 3-O-β-D-和 4'-O-β-D-葡萄糖醛酸苷缀合物简洁的合成证明了产生生物活性化合物葡萄糖醛酸苷缀合物的可能性,突出了它们在代谢研究和药物开发中的重要性 (Learmonth, 2003).

简便的 α-葡萄糖醛酸苷化:由市售葡萄糖醛酸和萜类醇合成的萜类葡萄糖醛酸苷甲酯强调了生产具有特定特性和应用的葡萄糖醛酸苷衍生物的潜力 (Du 等,2022 年).

安全和危害

属性

IUPAC Name |

methyl (3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(3-acetyloxy-5-iodophenoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23IO12/c1-9(23)29-14-6-13(22)7-15(8-14)33-21-19(32-12(4)26)17(31-11(3)25)16(30-10(2)24)18(34-21)20(27)28-5/h6-8,16-19,21H,1-5H3/t16-,17-,18?,19-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCLYQKBEARFJZ-BZWIFKSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)I)OC(=O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)C(=O)OC)OC2=CC(=CC(=C2)I)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23IO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Acetyloxy)-5-iodophenol-2',3',4'-tri-O-acetyl-beta-D-glucuronide Methyl Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

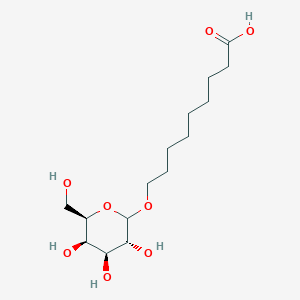

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)